(s)-1,2-Diphenylethanol

Description

Significance of Chiral Secondary Alcohols in Organic Synthesis

Chiral secondary alcohols are indispensable intermediates in the synthesis of a wide array of complex organic molecules. Their importance stems from the presence of a stereogenic center at the carbinol carbon, which can be strategically utilized to introduce chirality into a target molecule. These compounds serve as precursors to a multitude of other functional groups, allowing for the construction of intricate molecular architectures with precise stereochemical control. fiveable.memetu.edu.tr The ability to selectively synthesize one enantiomer of a chiral secondary alcohol is paramount, as the biological activity of many pharmaceuticals is often associated with a single stereoisomer. mdpi.com Consequently, the development of efficient and stereoselective methods for the preparation of chiral secondary alcohols is a central focus of modern organic synthesis. metu.edu.trencyclopedia.pub

Overview of 1,2-Diphenylethanol (B1347050) as a Chiral Scaffold

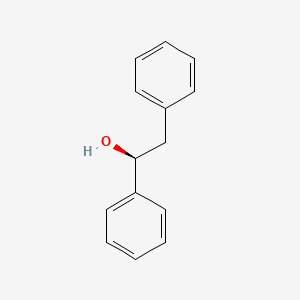

1,2-Diphenylethanol, with the chemical formula C₁₄H₁₄O, is an organic compound that exists as a pair of enantiomers: (R)-1,2-diphenylethanol and (S)-1,2-diphenylethanol. ontosight.ai This molecule is characterized by two phenyl groups attached to adjacent carbon atoms, one of which bears a hydroxyl group. This structural arrangement provides a robust and sterically defined framework, making it an excellent chiral scaffold. ontosight.ai The term "chiral scaffold" refers to a core molecular structure that can be used as a template to build more complex chiral molecules. 1,2-Diphenylethanol and its derivatives are frequently employed as chiral auxiliaries or ligands in asymmetric synthesis, guiding the stereochemical outcome of a reaction to favor the formation of a specific enantiomer. ontosight.ai

Stereochemical Considerations for this compound

The stereochemistry of 1,2-diphenylethanol is crucial to its function in asymmetric synthesis. ontosight.ai The designation "(S)" refers to the specific spatial arrangement of the substituents around the chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. fiveable.me In this compound, the hydroxyl group, the adjacent phenyl-bearing carbon, the hydrogen atom, and the other phenyl group are arranged in a specific counter-clockwise sequence when viewed with the lowest priority group (hydrogen) pointing away. This precise three-dimensional structure is responsible for its ability to induce chirality in other molecules. The distinct spatial orientation of the phenyl groups and the hydroxyl group creates a unique chiral environment that can influence the approach of reagents in a chemical reaction, leading to the preferential formation of one stereoisomer over the other.

Interactive Data Table: Properties of 1,2-Diphenylethanol Enantiomers

| Property | This compound | (R)-1,2-Diphenylethanol |

| Molecular Formula | C₁₄H₁₄O | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol | 198.26 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 66-68 °C | 66–68°C |

| Solubility | Soluble in most organic solvents. chembk.com | Slightly soluble in chloroform (B151607) and methanol. |

Research Findings on the Synthesis and Application of this compound

The synthesis of enantiomerically pure this compound is a topic of significant research interest. Various methods have been developed, including the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic mixtures.

Asymmetric Synthesis:

One common approach is the asymmetric reduction of 1,2-diphenylethanone (benzoin) using chiral catalysts or biocatalysts. ontosight.ai For instance, studies have demonstrated the use of enzymes from microorganisms like Lactobacillus paracasei to achieve high enantiomeric excess of the (R)-enantiomer, and similar principles can be applied to target the (S)-enantiomer. researchgate.net

Kinetic Resolution:

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. metu.edu.tr This can be achieved through enzymatic acylation or oxidation. For example, a lipase (B570770) can selectively acylate the (R)-enantiomer, leaving the unreacted this compound in high enantiomeric purity.

Applications in Asymmetric Catalysis:

This compound and its derivatives are widely used as chiral ligands in a variety of metal-catalyzed asymmetric reactions. The hydroxyl group can coordinate to a metal center, and the bulky phenyl groups create a well-defined chiral pocket around the active site, influencing the stereoselectivity of the transformation. For example, derivatives of 1,2-diphenylethanol have been used in the preparation of chiral stationary phases for HPLC, which are used to separate enantiomers. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGXVCNOKWAMIP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362455 | |

| Record name | (1S)-1,2-Diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5773-56-8 | |

| Record name | 1,2-Diphenylethanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005773568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1,2-Diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIPHENYLETHANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV6YI1OG6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S 1,2 Diphenylethanol and Its Chiral Precursors

Biocatalytic and Enzymatic Reduction Approaches

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for producing chiral compounds. jiangnan.edu.cn The use of whole microbial cells or purified enzymes, such as alcohol dehydrogenases (ADHs), allows for high stereoselectivity under mild reaction conditions. jiangnan.edu.cn These biological systems are particularly adept at the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.

Whole-Cell Bioreduction of 1,2-Diphenylethanone to (S)-1,2-Diphenylethanol

A variety of microorganisms have been screened for their ability to reduce prochiral ketones. The enantioselectivity of the reduction is highly dependent on the specific enzymes, primarily alcohol dehydrogenases, present in the microbial strain.

Weissella paramesenteroides N7: This bacterial strain has been identified as a highly effective biocatalyst for the asymmetric reduction of 1,2-diphenylethanone, yielding this compound with excellent yield and enantioselectivity. researchgate.net Weissella paramesenteroides is a Gram-positive lactic acid bacterium commonly found in fermented foods. wikipedia.org The successful use of the N7 strain for reducing bulky ketones demonstrates its potential as a valuable biocatalyst for preparing chiral aromatic alcohols of pharmaceutical interest. researchgate.net

Lactobacillus paracasei BD87E6: Isolated from a cereal-based fermented beverage, Lactobacillus paracasei BD87E6 has proven to be a robust biocatalyst for the bioreduction of various aromatic, heteroaromatic, and fused bicyclic ketones into their corresponding chiral carbinols with excellent enantioselectivity (>99%) and high yields. researchgate.net However, in the specific, highly optimized, and scaled-up reduction of 1,2-diphenylethanone, this strain demonstrated a preference for producing the opposite enantiomer, (R)-1,2-diphenylethanol, with high conversion and enantiomeric excess. researchgate.netresearchgate.net This highlights that enzyme stereopreference can be highly specific.

Other Microbial Strains: The fungus Mortierella isabellina ATCC 42613 has been shown to hydroxylate 1,2-diphenylethane (B90400) to produce this compound, albeit in low yield and with a modest enantiomeric purity of 33%. cdnsciencepub.com This particular biotransformation also involves a reversible oxidation/reduction of the alcohol by the organism. cdnsciencepub.com

Table 1: Enantioselectivity of Selected Microbial Strains in the Reduction of 1,2-Diphenylethanone

| Microbial Strain | Product Enantiomer | Enantiomeric Excess (ee) | Conversion / Yield | Reference(s) |

|---|---|---|---|---|

| Weissella paramesenteroides N7 | This compound | Excellent | Excellent | researchgate.net |

| Lactobacillus paracasei BD87E6 | (R)-1,2-Diphenylethanol | >99% | 98% Yield | researchgate.netresearchgate.net |

To maximize the efficiency and selectivity of whole-cell bioreductions, the optimization of key process parameters is critical. These factors directly influence microbial growth, enzyme activity, and stability. Studies on similar bioreductions provide a framework for the optimization process. For instance, the reduction of various ketones by strains like Weissella cibaria N9 and Lactobacillus paracasei BD87E6 has been systematically optimized. researchgate.netnih.gov

The typical parameters investigated include:

pH: The optimal pH for the reaction medium is crucial for maintaining enzyme structure and activity. For Lactobacillus paracasei BD101 in the reduction of a similar substrate, a pH of 6.0 was found to be ideal. bohrium.com

Temperature: Enzyme-catalyzed reactions are temperature-dependent. A study optimizing the synthesis of (R)-1,2-diphenylethanol with Lactobacillus paracasei BD87E6 identified 31 °C as the optimal temperature. researchgate.net

Incubation Period: The reaction time needed to achieve maximum conversion is another key variable. For the aforementioned reduction with L. paracasei BD87E6, an incubation period of 48 hours was determined to be optimal. researchgate.net

Agitation: Proper mixing, controlled by agitation speed, ensures homogeneity and facilitates mass transfer between the cells and the substrate. An agitation speed of 134 rpm was found to be ideal for the L. paracasei BD87E6-mediated reaction. researchgate.net

Table 2: Example of Optimized Bioreduction Conditions for Lactobacillus paracasei

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 6 | researchgate.net |

| Temperature | 31 °C | researchgate.net |

| Incubation Period | 48 h | researchgate.net |

| Agitation Speed | 134 rpm | researchgate.net |

(Note: These specific conditions were optimized for the production of the (R)-enantiomer using L. paracasei BD87E6 but illustrate the typical parameters considered in such biocatalytic processes).

A significant advantage of a biocatalytic process is its potential for scalability. Demonstrating that a reaction can be performed on a preparative, or gram-scale, is a crucial step toward industrial applicability. While specific gram-scale data for the (S)-enantiomer is not detailed in the provided sources, the scalability of this type of whole-cell bioreduction has been successfully demonstrated.

For example, the production of (R)-1,2-diphenylethanol using Lactobacillus paracasei BD87E6 was successfully scaled to a high-gram level, where 15.70 grams of 1,2-diphenylethanone were completely converted into 15.54 grams of the (R)-alcohol, corresponding to a 98% isolated yield. researchgate.netresearchgate.net Similarly, the reduction of other ketones, such as 1-(4-methoxyphenyl)propan-1-one by Weissella paramesenteroides N7, has also been successfully performed on a gram scale. researchgate.net These examples show that whole-cell biocatalytic processes for producing chiral diarylethanols are robust and scalable. researchgate.net

The high degree of stereochemical control observed in enzymatic transformations is a result of the intricate three-dimensional structure of the enzyme's active site. The enzyme binds the substrate, 1,2-diphenylethanone, in a specific orientation, exposing one of the two prochiral faces of the carbonyl group to the reducing cofactor (e.g., NADH or NADPH). mdpi.com

The stereochemical outcome (i.e., whether the (S) or (R) alcohol is formed) is governed by rules such as Prelog's rule, which relates the stereopreference of the reduction to the relative steric bulk of the substituents on either side of the carbonyl group. The change in stereoselectivity with varying reaction conditions or substrate concentrations can sometimes be attributed to the presence of multiple alcohol dehydrogenases within a single microorganism, each with different substrate specificities and enantioselectivities. researchgate.net This allows for fine-tuning of the reaction to favor the desired stereoisomer.

Purified Alcohol Dehydrogenases (ADHs) in Asymmetric Reduction of Ketones

While whole-cell systems are convenient, using purified or isolated alcohol dehydrogenases (ADHs) can offer advantages such as higher specific activity and the elimination of side reactions from other cellular enzymes. mdpi.com ADHs, also known as ketoreductases (KREDs), are efficient and selective biocatalysts for the stereoselective reduction of prochiral ketones. jiangnan.edu.cnnih.gov

The asymmetric reduction of 1,2-diphenylethanone, a sterically demanding "bulky-bulky" ketone, has been achieved using purified ADHs. nih.gov A variant of an alcohol dehydrogenase from Lactobacillus kefir was shown to reduce 1,2-diphenylethanone to the corresponding optically pure (S)-alcohol with a conversion of 96–99.9%. nih.gov The use of isolated enzymes often requires an external system for regenerating the expensive nicotinamide (B372718) cofactor (NAD(P)H), which can be achieved using a sacrificial substrate like 2-propanol or a coupled enzyme system such as formate (B1220265) dehydrogenase. mdpi.com Laboratory evolution and protein engineering techniques are also being used to create ADH variants with improved activity and selectivity towards difficult-to-reduce ketones. d-nb.info

Enantioselective Epoxidation and Hydrolysis Cascades for Related Chiral Diols

The synthesis of chiral vicinal diols, such as (S,S)-1,2-diphenylethanediol (hydrobenzoin), serves as a crucial step in accessing this compound. One effective method involves the enantioselective epoxidation of an alkene, followed by a hydrolytic ring-opening of the resulting epoxide.

A notable example is the enantioselective epoxidation of trans-stilbene (B89595). The resulting trans-stilbene oxide can then be hydrolyzed to the corresponding diol. The enzyme Kau2, an epoxide hydrolase, has been shown to preferentially react with the (S,S)-enantiomer of trans-stilbene oxide with a high enantiomeric ratio (E value) of approximately 200. nih.gov This enzymatic hydrolysis proceeds through a two-step mechanism involving the formation of an alkyl-enzyme intermediate, which is then hydrolyzed in the rate-limiting step. nih.gov

Computational design and screening of enzymes have further enhanced the enantioselectivity of this transformation. By engineering the enzyme limonene (B3431351) epoxide hydrolase, researchers have created variants capable of producing both (S,S)- and (R,R)-1,2-diphenylethanediol from cis-stilbene (B147466) oxide with over 97% enantiomeric excess (ee). rug.nl One such (R,R)-selective mutant achieved a 98% conversion to the diol with an enantiomeric excess greater than 99%. rug.nl

Table 1: Enantioselective Epoxidation and Hydrolysis for Chiral 1,2-Diphenylethanediol

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| trans-Stilbene oxide | Epoxide hydrolase Kau2 | (S,S)-1,2-Diphenylethanediol | - | ~200 (E value) nih.gov |

| cis-Stilbene oxide | Engineered Limonene Epoxide Hydrolase | (S,S)-1,2-Diphenylethanediol | - | >97 rug.nl |

| cis-Stilbene oxide | Engineered Limonene Epoxide Hydrolase | (R,R)-1,2-Diphenylethanediol | 98 | >99 rug.nl |

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are powerful tools for the synthesis of chiral alcohols like this compound. These methods rely on chiral transition metal catalysts to deliver hydrogen to one face of the carbonyl group with high selectivity.

Catalytic Hydrogenation of Ketones to Chiral Alcohols

The asymmetric hydrogenation of α-dicarbonyl compounds such as benzil (B1666583) is a direct route to chiral hydrobenzoins. Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP derivatives, have been investigated for this purpose. For instance, the hydrogenation of benzil catalyzed by Ru₂Cl₄[(R)-tolbinap]₂ (C₂H₅NH₂) gave a mixture of benzoin (B196080) and hydrobenzoin, with the meso-hydrobenzoin (B1201251) being the major diastereomer. acs.org

More advanced catalyst systems, such as those derived from Ru(OTf)(S,S)-TsDpen, have shown high efficiency in the asymmetric hydrogenation of various ketones, including α-chloro aromatic ketones, affording the corresponding chiral alcohols in high enantiomeric excess. nih.gov

Transfer Hydrogenation Processes with Chiral Transition Metal Complexes

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, often employing isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. kanto.co.jp Chiral ruthenium complexes, particularly those with N-sulfonylated 1,2-diamine ligands like TsDPEN, are highly effective catalysts.

The asymmetric transfer hydrogenation of benzil using RuCl(S,S)-Tsdpen in a formic acid/triethylamine mixture provides (R,R)-hydrobenzoin in quantitative yield with high diastereomeric (97% de) and enantiomeric purities (>99% ee). acs.orgacs.org This reaction proceeds via a dynamic kinetic resolution of the benzoin intermediate. acs.orgacs.org Similarly, iron(II) hydride complexes have been shown to catalyze the ATH of benzils with 2-propanol, yielding chiral benzoins in up to 83% yield and 98% ee under base-free conditions. lookchem.comnih.gov

Table 2: Asymmetric Hydrogenation and Transfer Hydrogenation of Benzil and Related Ketones

| Substrate | Catalyst | Hydrogen Source | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|---|---|

| Benzil | RuCl(S,S)-Tsdpen | HCOOH/N(C₂H₅)₃ | (R,R)-Hydrobenzoin | Quantitative | >99 | 97 acs.orgacs.org |

| Benzil | Iron(II) hydride complex | 2-Propanol | Chiral Benzoin | up to 83 | up to 98 | - lookchem.comnih.gov |

| 1-Aryl-1,2-propanedione | RuCl(TsDPEN)(η⁶-arene) | HCOOH/N(C₂H₅)₃ | anti-1-Aryl-1,2-propanediol | up to 78 | up to 95 | - researchgate.net |

Ligand Design and Steric/Electronic Effects on Enantioselectivity

The success of asymmetric hydrogenation hinges on the design of the chiral ligand. The steric and electronic properties of the ligand create a specific chiral environment around the metal center, dictating the facial selectivity of the hydrogenation.

For diphosphine ligands, increasing the electron-donating ability of substituents on the phosphorus atoms can lead to higher enantioselectivity and activity in the rhodium-catalyzed hydrogenation of certain substrates. nih.gov The concept of C₂ symmetry in ligands like BINAP and DuPhos has been instrumental in developing highly efficient catalysts. nih.gov However, non-symmetrical P,N-ligands have also emerged as powerful tools, expanding the scope of asymmetric hydrogenation to a wider range of olefins. nih.gov

In the case of Ru-diamine catalysts, the combination of a chiral diphosphine and a chiral diamine allows for fine-tuning of the chiral environment. nih.gov The steric bulk and electronic nature of both the phosphine (B1218219) and diamine ligands play a crucial role in determining the enantioselectivity of the ketone hydrogenation.

Chemoenzymatic Syntheses of this compound Analogues

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions to produce chiral compounds. Lipases are frequently employed for the kinetic resolution of racemic alcohols and their esters.

The kinetic resolution of racemic 1,2-diphenylethanol (B1347050) can be achieved through lipase-catalyzed transesterification. For example, lipase (B570770) from Pseudomonas stutzeri can be used in the dynamic kinetic resolution of α-hydroxy ketones. lookchem.com Lipase TL has been used for the kinetic resolution of benzoin, providing optically pure (R)-benzoin and (S)-benzoin O-acetate, which can be hydrolyzed to (S)-benzoin. acs.org

A study on the chemoenzymatic synthesis of an apremilast (B1683926) analogue employed a lipase from Aspergillus niger for the kinetic resolution of a racemic acetate, yielding the desired (R)-alcohol with >99% ee and a 50% conversion. scielo.br Similarly, the kinetic resolution of racemic 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)propan-2-ol using Novozym 435 or Amano PS-IM yielded the corresponding (S)-alcohol and (R)-acetate with excellent optical purities (>99% ee). mdpi.com

Table 3: Chemoenzymatic Resolution for Chiral Alcohols

| Substrate | Enzyme | Reaction Type | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| rac-Benzoin | Lipase TL | Kinetic Resolution | (R)-Benzoin / (S)-Benzoin | - | Optically Pure acs.org |

| rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | Aspergillus niger lipase | Hydrolysis | (R)-Alcohol | 50 | >99 scielo.br |

| rac-1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | Novozym 435 | Transesterification | (S)-Alcohol | - | 98 mdpi.com |

| rac-1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | Amano PS-IM | Transesterification | (R)-Acetate | - | 99 mdpi.com |

Conventional Asymmetric Synthetic Routes

Conventional asymmetric synthesis often involves the use of chiral auxiliaries or resolving agents to separate enantiomers. One classic approach to obtaining enantiomerically pure 1,2-diphenylethanol derivatives is through the resolution of racemic mixtures.

For instance, racemic erythro-2-amino-1,2-diphenylethanol can be resolved using a chiral resolving agent like (-)-mandelic acid. oup.com The diastereomeric salts formed can be separated by fractional crystallization, and subsequent decomposition of the salts yields the enantiomerically pure amino alcohols. oup.com (1R,2S)-2-amino-1,2-diphenylethanol has also been used as a resolving agent for racemic mandelic acid, demonstrating the reciprocal nature of such resolutions. rsc.orgrsc.orgacs.org

Another route involves the conversion of enantiomerically pure precursors. For example, both enantiomers of benzoin can be converted to the corresponding (1R,2S)- and (1S,2R)-2-amino-1,2-diphenylethanol. acs.org These chiral amino alcohols can then serve as starting materials for further transformations.

Grignard Reactions and Stereocontrol

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. 123helpme.commasterorganicchemistry.com The conventional synthesis of 1,2-diphenylethanol involves the reaction of phenylmagnesium bromide with benzaldehyde. This straightforward approach, however, results in a racemic mixture of the (R) and (S) enantiomers, as the nucleophilic attack of the Grignard reagent on the prochiral carbonyl carbon is not stereoselective. Consequently, obtaining the desired (S)-enantiomer necessitates either a subsequent resolution step or the implementation of stereocontrol during the Grignard reaction itself.

Achieving stereocontrol in Grignard reactions typically involves the use of chiral auxiliaries or chiral ligands to influence the stereochemical outcome of the addition. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. For instance, chiral auxiliaries like pseudoephenamine have been effectively used in diastereoselective alkylations to produce alcohols with high enantiomeric purity. harvard.eduscielo.br While direct examples for this compound are specific, the principle involves attaching a chiral auxiliary to one of the reactants, performing the Grignard reaction which proceeds with a facial bias due to the auxiliary's steric and electronic influence, and then cleaving the auxiliary to yield the enantioenriched product.

Another powerful strategy is the use of chiral ligands to mediate the Grignard addition. New classes of chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), have been developed for the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.gov This methodology can be extended to the synthesis of chiral secondary alcohols. The ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the carbonyl substrate, leading to the preferential formation of one enantiomer over the other. nih.gov The development of these ligand-based systems is a key area of research for producing chiral alcohols like this compound directly and efficiently, minimizing the need for purification steps.

Resolution of Racemic 1,2-Diphenylethanol

Kinetic resolution of racemic 1,2-diphenylethanol is a widely practiced and effective method for isolating the individual enantiomers. This technique relies on the separation of a racemic mixture by reacting it with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. mdpi.com These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. nih.govmdpi.com

The formation of diastereomeric salts is the most common approach. In this process, the racemic alcohol is treated with a chiral acid or base. For the resolution of alcohols like 1,2-diphenylethanol, chiral amines are frequently employed as resolving agents. clockss.org Research has shown that agents such as (-)-2-Amino-1,2-diphenylethanol (ADPE) and cinchonidine (B190817) are effective for resolving related chiral acids, demonstrating the utility of chiral amino alcohols in resolution. mdpi.comresearchgate.net Specifically, erythro-2-amino-1,2-diphenylethanol has been identified as a highly effective resolving agent for certain lactones, forming crystalline diastereomeric salts that can be separated. clockss.org

The choice of solvent is a critical parameter that significantly influences the efficiency and, in some cases, the stereochemical outcome of the resolution. nih.gov Polar solvents such as ethyl acetate, various alcohols, and 1,4-dioxane (B91453) have been shown to provide higher resolution efficiency compared to less polar options like tetrahydrofuran (B95107) (THF). mdpi.com The solvent can affect the relative solubilities of the diastereomeric salts, thereby determining the yield and enantiomeric purity of the resolved product. lookchem.com In some systems, a phenomenon known as "solvent-induced chirality switching" has been observed, where changing the crystallization solvent can reverse which diastereomer preferentially crystallizes, allowing for the isolation of either enantiomer from the same racemic mixture using a single resolving agent. nih.govlookchem.comresearchgate.net

The following table presents data on the optimization of resolution conditions for a related compound using (1S, 2R)-(+)-erythro-2-amino-1,2-diphenylethanol as the resolving agent, illustrating the profound effect of the solvent on the resolution's success.

Table 1: Effect of Solvent on the Resolution Efficiency Using a Chiral Amino Alcohol Resolving Agent Data adapted from a study on the resolution of jasmine lactone with (1S, 2R)-(+)-erythro-2-amino-1,2-diphenylethanol. clockss.org

| Recrystallization Solvent | Yield of Diastereomeric Salt (%) | Optical Purity (% ee) | Resolution Efficiency |

|---|---|---|---|

| Water | 79.8 | 70.0 | 55.9 |

| 2-Propanol | 75.6 | 46.2 | 34.9 |

| Ethanol (B145695) : Water (1:1) | 66.6 | 46.5 | 31.0 |

| Ethyl Acetate | 15.3 | 133 (Note: Optical purity > 100% is not possible and may indicate an issue in the source data or its interpretation; it is reported here as it appears in the source context) | 20.3 |

| Methanol : Water (1:4) | 95.6 | 25.9 | 24.8 |

| Acetone : Water (1:4) | 96.2 | 16.0 | 15.4 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-1,2-Diphenylethanol |

| 1,2-Diphenylethanol |

| Phenylmagnesium bromide |

| Benzaldehyde |

| (-)-2-Amino-1,2-diphenylethanol (ADPE) |

| erythro-2-amino-1,2-diphenylethanol |

| (1S, 2R)-(+)-erythro-2-amino-1,2-diphenylethanol |

| Cinchonidine |

| Pseudoephenamine |

| 1,2-diaminocyclohexane (DACH) |

| Ethyl acetate |

| 1,4-Dioxane |

| Tetrahydrofuran (THF) |

| 2-Propanol |

| Ethanol |

| Water |

| Methanol |

| Acetone |

Advanced Applications of 1,2 Diphenylethanol Derivatives in Stereoselective Organic Transformations

(S)-1,2-Diphenylethanol as a Chiral Building Block

This compound serves as a versatile chiral starting material, or "building block," in the synthesis of more complex chiral molecules. Its inherent chirality provides a stereochemical foundation upon which new stereocenters can be built with predictable configurations. This approach is fundamental to the efficient construction of enantiomerically pure target molecules.

Precursor to Pharmaceutical Compounds and Natural Products

The specific three-dimensional arrangement of atoms in this compound makes it an ideal precursor for a variety of pharmaceutical compounds and natural products. nbinno.com Its structure can be strategically modified through a series of chemical reactions to introduce new functional groups and build the carbon skeleton of the target molecule, all while retaining the original stereochemical information. This strategy streamlines the synthesis of complex molecules by starting with a molecule that already possesses the desired chirality, thereby reducing the number of steps required to achieve the final enantiomerically pure product. nbinno.com The use of such chiral building blocks is a key strategy in modern drug development, ensuring the final active pharmaceutical ingredient (API) has the correct spatial arrangement for optimal interaction with its biological target. nbinno.com

Intermediate in the Synthesis of Optically Active Alcohols, Ketones, and Carboxylic Acids

This compound is a valuable intermediate in the synthesis of other optically active compounds, including alcohols, ketones, and carboxylic acids. nih.gov These classes of compounds are themselves important building blocks for a wide range of more complex molecules. For instance, primary alcohols can be oxidized to form aldehydes, which can be further oxidized to carboxylic acids. libretexts.org Secondary alcohols, like this compound, can be oxidized to produce ketones. libretexts.orgorganic-chemistry.org The synthesis of ketones is of significant interest in organic chemistry due to the versatile reactivity of the ketone functional group. nih.gov The ability to convert this compound into these other chiral synthons expands its utility and highlights its importance in the broader field of asymmetric synthesis.

Chiral Auxiliaries Derived from 1,2-Diphenylethanol (B1347050)

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Derivatives of 1,2-diphenylethanol have proven to be highly effective chiral auxiliaries in a variety of asymmetric transformations.

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral aminodiol that has found application as a chiral auxiliary. Its rigid structure, stemming from the two phenyl groups, provides a well-defined chiral environment that can effectively bias the approach of reagents to a prochiral center. This steric influence is crucial for achieving high levels of diastereoselectivity in reactions such as alkylations and aldol additions. The presence of both an amino and a hydroxyl group allows for its attachment to a variety of substrates through the formation of amides or esters.

| Compound | CAS Number | Molecular Formula | Applications |

| (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | 153322-11-3 | C21H21NO | Chiral auxiliary in asymmetric synthesis |

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol and (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

The enantiomeric pair, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol and (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, are particularly noteworthy chiral auxiliaries. thieme-connect.com Their erythro configuration provides a specific spatial arrangement of the amino and hydroxyl groups, which is key to their effectiveness in controlling stereochemistry. These compounds are readily available and can be resolved with high efficiency, making both enantiomers accessible for synthesis. thieme-connect.com This is a significant advantage, as it allows for the synthesis of either enantiomer of a target molecule by simply choosing the appropriate enantiomer of the auxiliary.

These amino alcohols are utilized in a variety of asymmetric reactions. nbinno.comchemimpex.com For example, they can be used to prepare chiral selectors for HPLC, which are used to separate enantiomers, and as ligands in asymmetric catalysis. sigmaaldrich.com

| Compound | CAS Number | Molecular Formula | Key Applications |

| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | C14H15NO | Chiral building block for pharmaceuticals, chiral auxiliary in asymmetric synthesis, ligand in asymmetric catalysis. nbinno.comchemimpex.com |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 23364-44-5 | C14H15NO | Preparation of chiral catalysts, chiral selectors for HPLC, and as a chiral auxiliary. sigmaaldrich.com |

One of the most significant applications of these chiral auxiliaries is in the asymmetric synthesis of β-lactams. thieme-connect.com The β-lactam ring is a core structural motif in a number of important antibiotics, including penicillins and cephalosporins. thieme-connect.com The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing the β-lactam ring. thieme-connect.comorganicreactions.org

By attaching a chiral auxiliary derived from 2-amino-1,2-diphenylethanol (B1215729) to the ketene precursor, the stereochemical outcome of the cycloaddition can be effectively controlled. thieme-connect.comresearchgate.net For example, a chiral glycine derivative prepared from (1S,2R)-2-amino-1,2-diphenylethanol can be reacted with an imine in a Staudinger-type reaction to afford the corresponding β-lactam with high yield and excellent stereoselectivity. thieme-connect.com This method provides a reliable route to enantiomerically enriched β-lactams, which are valuable intermediates for the synthesis of new antibiotic agents. thieme-connect.comresearchgate.net The success of this approach relies on the ability of the chiral auxiliary to create a facial bias in the ketene intermediate, leading to the preferential formation of one diastereomer of the β-lactam product. researchgate.net

The following table summarizes the key features of the asymmetric Staudinger-type reaction using a chiral auxiliary derived from 2-amino-1,2-diphenylethanol:

| Reaction | Chiral Auxiliary | Key Feature | Outcome |

| Asymmetric Staudinger-type reaction | (1S,2R)-2-amino-1,2-diphenylethanol | Controls the stereochemistry of the [2+2] cycloaddition between a ketene and an imine. thieme-connect.com | High yields and excellent stereoselectivity of the resulting β-lactam. thieme-connect.com |

Utility in Palladium(II)-Assisted Chiral Tandem Alkylation and Carbonylative Coupling Reactions

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. Among these, tandem processes that create multiple bonds in a single operation are highly valued for their efficiency. Palladium-catalyzed tandem Heck/carbonylation/aminocarbonylation sequences have been developed to produce complex chiral heterocyclic α-ketoamides. These reactions can generate unique molecular architectures, such as indolin-2-ones with a C3 all-carbon quaternary stereocenter, with excellent control over the stereochemistry.

The key to achieving high enantioselectivity in these transformations is the use of chiral ligands that influence the stereochemical outcome of the reaction. The process often involves the insertion of carbon monoxide (CO) into a σ-alkylpalladium intermediate. The development of palladium catalysts for carbonylative coupling reactions, which are crucial for the synthesis of ketones and their derivatives, has been a significant area of research. These reactions are fundamental in manufacturing a wide range of products, including pharmaceuticals and agrochemicals. Furthermore, palladium catalysis has been successfully applied to the carbonylative Heck-type cyclization of unactivated alkyl halides, demonstrating the versatility of this approach in constructing carbocyclic systems. The success of these asymmetric transformations hinges on the design and application of effective chiral auxiliaries and ligands to control the stereochemistry during the catalytic cycle.

Enantioselective Reformatsky Reactions

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a classic method for synthesizing β-hydroxy esters. Achieving enantioselectivity in this reaction is a significant goal, and recent advancements have focused on the use of chiral ligands to control the stereochemistry of the products.

Derivatives of 1,2-diphenylethanol have proven to be effective in this context. A series of novel chiral tridentate ligands synthesized from (1R,2S)-2-amino-1,2-diphenylethanol and various substituted salicylaldehydes have been successfully applied in the asymmetric Reformatsky reaction of aldehydes with ethyl iodoacetate in the presence of dimethylzinc. Similarly, chiral 1,2-amino alcohols, including derivatives of (1R,2S)-2-amino-1,2-diphenylethanol, have been investigated as effective ligands for this transformation. These catalytic systems provide an efficient route to chiral β-hydroxy esters in good yields and with high enantioselectivities. The development of these readily available chiral ligands represents a significant step forward, offering improved efficiency over previous methods that often required higher catalyst loadings and longer reaction times.

Diastereoselective Alkylation Reactions

Diastereoselective alkylation using chiral auxiliaries is a cornerstone of modern asymmetric synthesis, allowing for the creation of stereogenic centers with a high degree of control. The principle involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer.

A well-known example is the Myers asymmetric alkylation, which employs pseudoephedrine as a chiral auxiliary to synthesize highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. The enolates of pseudoephedrine-derived amides undergo highly diastereoselective alkylations with a wide range of alkyl halides.

Following this principle, derivatives of 1,2-diphenylethanol have been used to create effective chiral auxiliaries. For instance, amides derived from pseudoephenamine, a 1,2-diphenylethanol derivative, have been shown to be highly effective in diastereoselective alkylation reactions. These reactions proceed by deprotonating the N-acylated auxiliary to form a rigid, chelated enolate, which is then alkylated preferentially from the less sterically hindered face. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. This methodology has been successfully applied to the synthesis of chiral building blocks containing quaternary carbon centers.

Optical Resolution of Chiral Acids via Diastereomeric Salt Formation

Optical resolution is a traditional yet powerful technique for separating a racemic mixture into its individual enantiomers. One of the most common methods for resolving racemic acids is through the formation of diastereomeric salts. This process involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility.

This difference in solubility allows for their separation by fractional crystallization. The less-soluble diastereomeric salt crystallizes out of the solution, while the more-soluble one remains dissolved. Once the diastereomers are separated, the pure enantiomer of the acid can be recovered by decomposing the salt.

(1R,2S)-(–)-2-amino-1,2-diphenylethanol (ADPE), a derivative of 1,2-diphenylethanol, has been effectively used as a chiral resolving agent for this purpose. For example, it has been employed in the enantioseparation of chlorine-substituted tropic acids through diastereomeric salt formation, demonstrating the practical utility of 1,2-diphenylethanol derivatives in classical resolution strategies.

Pseudoephenamine ((1S,2S)- and (1R,2R)-2-methylamino-1,2-diphenylethanol)

Pseudoephenamine, which exists as (1S,2S) and (1R,2R) enantiomers, is a chiral amino alcohol that has emerged as a highly effective and practical chiral auxiliary in asymmetric synthesis. It is structurally related to pseudoephedrine but features two phenyl groups instead of one phenyl and one methyl group. This structural modification leads to significant advantages in its application as a chiral auxiliary. Both enantiomers of pseudoephenamine can be readily prepared via scalable, multi-gram synthetic routes from inexpensive starting materials like benzil (B1666583).

Advantages over Pseudoephedrine in Asymmetric Synthesis

Pseudoephenamine offers several distinct advantages over the widely used chiral auxiliary, pseudoephedrine.

Regulatory Status : A primary advantage is that pseudoephenamine is free from the regulatory restrictions that apply to pseudoephedrine, which can be diverted for the illicit synthesis of methamphetamine. This lack of regulation simplifies its acquisition and use in both academic and industrial research settings.

Stereoselectivity : Asymmetric alkylation reactions using pseudoephenamine as a chiral directing group proceed with diastereoselectivities that are equal to or greater than those achieved with pseudoephedrine. Notably, there are significant improvements in the selectivity of alkylation reactions that form challenging quaternary stereocenters.

Physical Properties : Amides derived from pseudoephenamine show a greater tendency to be crystalline solids compared to the corresponding pseudoephedrine amides, which are often oils. This crystallinity facilitates purification by recrystallization and handling. Additionally, the NMR spectra of pseudoephenamine derivatives exhibit sharp, well-defined peaks, which aids in their characterization.

Stereocontrol in Alkylation Reactions, Including Quaternary Carbon Centers

Pseudoephenamine demonstrates exceptional stereocontrol in diastereoselective alkylation reactions, particularly in the challenging synthesis of quaternary carbon centers—carbon atoms bonded to four other carbon atoms. Practical methods have been developed for the stereocontrolled alkylative construction of these centers using pseudoephenamine amides.

Two primary methods have been shown to be highly effective. The first involves the sequential enolization and alkylation of α,α-disubstituted pseudoephenamine amides. The second utilizes a conjugate addition-alkylation protocol with α-alkyl-α,β-unsaturated pseudoephenamine amides. In nearly all cases, these reactions proceed with exceptionally high diastereoselectivity, often appearing diastereomerically pure in the crude NMR spectra. The diastereomeric ratios achieved with pseudoephenamine are consistently higher than those observed in parallel reactions using pseudoephedrine, highlighting its superiority as a chiral auxiliary for constructing sterically congested centers.

| Entry | α,α-Disubstituted Amide | Electrophile | Diastereomeric Ratio (d.r.) with Pseudoephenamine | Diastereomeric Ratio (d.r.) with Pseudoephedrine |

|---|---|---|---|---|

| 1 | α-methyl-α-phenylacetamide | EtI | ≥19:1 | 5.8:1 |

| 2 | α-methyl-α-phenylacetamide | Allyl Bromide | ≥19:1 | 13:1 |

| 3 | α-methyl-α-phenylacetamide | Benzyl Bromide | ≥19:1 | 15:1 |

| 4 | α-ethyl-α-phenylacetamide | MeI | ≥19:1 | 4.8:1 |

| 5 | Tetrahydro-naphthalene derivative | MeI | ≥19:1 | 12:1 |

| 6 | Tetrahydro-naphthalene derivative | EtI | 9.9:1 | 2.9:1 |

Preparation and Characterization of Amides Derived from Pseudoephenamine

Pseudoephenamine, systematically known as (1S,2S)-2-methylamino-1,2-diphenylethanol, is a derivative of this compound that has proven to be a highly effective chiral auxiliary. Its utility is particularly evident in the preparation of chiral amides, which serve as versatile intermediates for the asymmetric synthesis of a range of organic compounds, including carboxylic acids, ketones, and alcohols. nih.govacs.org

The preparation of amides from pseudoephenamine is a straightforward process, typically involving the acylation of the secondary amine with a carboxylic acid chloride or anhydride. blogspot.com This reaction proceeds with high yield and results in the formation of tertiary amides. A significant advantage of using pseudoephenamine is the high propensity of the resulting amides to be crystalline solids. nih.govnih.gov This crystallinity facilitates their purification by recrystallization, often to high diastereomeric purity, and makes them amenable to characterization by X-ray crystallography.

The characterization of these amides is crucial for confirming their structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Amides derived from pseudoephenamine typically exhibit sharp, well-defined peaks in their ¹H NMR spectra, which allows for clear analysis of their structure and diastereomeric purity. nih.govnih.gov In contrast to amides derived from the related pseudoephedrine, which can show broadened NMR signals, the spectra of pseudoephenamine amides are generally unambiguous.

X-ray crystallography provides definitive proof of the solid-state conformation of these chiral amides. The crystal structures reveal the specific spatial arrangement of the substituents around the newly formed stereocenter, which is crucial for understanding the stereochemical outcome of subsequent reactions.

The utility of pseudoephenamine amides lies in the high diastereoselectivity they impart in subsequent alkylation reactions. The enolates of these amides, when treated with alkyl halides, undergo highly diastereoselective alkylations, leading to the formation of α-substituted products with a high degree of stereocontrol. nih.govacs.org This stereocontrol is attributed to the chiral environment created by the pseudoephenamine auxiliary, which effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

| Amide Substrate | Electrophile | Diastereoselectivity | Reference |

|---|---|---|---|

| α,α-disubstituted pseudoephenamine amides | Alkyl Halides | Significant enhancements compared to pseudoephedrine | nih.gov |

| α-alkyl-α,β-unsaturated pseudoephenamine amides | Organolithium reagents (conjugate addition) followed by alkylation | High diastereoselectivity | nih.gov |

Chiral Ligands for Asymmetric Catalysis

Derivatives of 1,2-diphenylethanol, particularly the amino alcohol derivatives, are highly effective chiral ligands in a wide range of asymmetric catalytic reactions. Their well-defined stereochemistry and the presence of both a hydroxyl and an amino group allow for the formation of stable chelate complexes with various metal centers.

Chiral amino alcohols derived from 1,2-diphenylethanol, such as (1S,2R)-2-amino-1,2-diphenylethanol, are privileged structures for the synthesis of chiral ligands. acs.orgnih.gov These ligands coordinate to metal centers through the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This coordination creates a rigid and well-defined chiral environment around the metal, which is essential for achieving high enantioselectivity in catalytic reactions.

The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms, as well as the phenyl rings. This modularity allows for the optimization of the ligand for a specific catalytic transformation. For example, the cyclohexyl analogs of 2-amino-1,2-diphenylethanol have been synthesized and studied as chiral ligands, demonstrating the versatility of this scaffold. polyu.edu.hk

Chiral ligands derived from 1,2-diphenylethanol have been successfully employed in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. polyu.edu.hk One of the most common methods involves the use of borane reducing agents in the presence of a catalytic amount of a chiral amino alcohol-derived ligand. The ligand forms a complex with the borane, creating a chiral reducing agent that preferentially reduces one enantiotopic face of the ketone.

For instance, new enantioselective catalysts based on chiral amino alcohols containing cyclohexyl groups, derived from the hydrogenation of the phenyl rings of 2-amino-1,2-diphenylethanol, have been investigated for the asymmetric borane reduction of prochiral ketones. polyu.edu.hk These studies compare the reactivity and enantioselectivity of these new ligands with their phenyl counterparts, highlighting the influence of the ligand structure on the catalytic outcome. The goal is to develop catalysts that provide high enantiomeric excess (e.e.) for the desired chiral alcohols. polyu.edu.hk

| Ketone | Chiral Ligand Derived From | Reducing Agent | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Acetophenone (B1666503) | 2-amino-1,2-diphenylethanol derivatives | Borane | Up to 99% | nih.gov |

| Various prochiral ketones | Cyclohexyl analogs of 2-amino-1,2-diphenylethanol | Borane | High e.e. | polyu.edu.hk |

The enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds and the creation of new stereocenters. Chiral ligands derived from 1,2-diphenylethanol have been shown to be effective in catalyzing the enantioselective addition of diethylzinc to enones.

In these reactions, the chiral amino alcohol ligand coordinates to the zinc metal, forming a chiral Lewis acid catalyst. This catalyst then activates the enone towards nucleophilic attack by the ethyl group from the diethylzinc. The chiral environment around the zinc center directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. The properties of new ligands derived from 2-amino-1,2-diphenylethanol have been studied in the asymmetric conjugate addition of diethylzinc to enones, demonstrating their potential in this important transformation. polyu.edu.hk

Chiral Schiff bases are a versatile class of ligands that are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. When a chiral amine, such as (1S,2R)-2-amino-1,2-diphenylethanol, is used, the resulting Schiff base is also chiral. These ligands can coordinate with a variety of metal ions, including copper(II), to form chiral metal complexes that can act as catalysts in asymmetric reactions. nih.gov

The synthesis of a Schiff base from (1S,2R)-2-amino-1,2-diphenylethanol and a suitable carbonyl compound would yield a tridentate or tetradentate ligand capable of coordinating to a copper(II) center. The resulting complex would possess a well-defined chiral pocket around the metal ion. The structure of a related Schiff base derived from benzoin (B196080) and ethylenediamine, [(Z)-2-((2-aminoethyl)imino)-1,2-diphenylethanol], and its metal complexes have been reported, suggesting an octahedral geometry for the complexes. asrjetsjournal.orgasrjetsjournal.org

These chiral copper(II)-Schiff base complexes are promising catalysts for a variety of asymmetric transformations, such as the Henry reaction, cyclopropanation, and aziridination reactions. The catalytic activity and enantioselectivity of these complexes are influenced by the structure of the Schiff base ligand, the nature of the metal ion, and the reaction conditions.

| Compound | Characterization Method | Key Findings | Reference |

|---|---|---|---|

| Schiff Base from Benzoin and Ethylenediamine | IR, ¹H NMR, Elemental Analysis | Formation of the imine group confirmed. | asrjetsjournal.orgasrjetsjournal.org |

| Cu(II), Ni(II), Co(II), Zn(II), and Fe(II) complexes | Spectroscopic data | Suggests a 1:2 metal-to-ligand ratio and an octahedral structure. | asrjetsjournal.orgasrjetsjournal.org |

Mechanistic Investigations of 1,2 Diphenylethanol Transformations

Acid-Catalyzed Dehydration to Stilbene (B7821643)

The acid-catalyzed dehydration of 1,2-diphenylethanol (B1347050) to form stilbene is a classic example of an E1 elimination reaction. This transformation proceeds readily in the presence of a strong acid catalyst, such as sulfuric acid, and involves a carbocation intermediate. libretexts.org

The dehydration of 1,2-diphenylethanol is highly dependent on the acidity of the medium. Studies conducted in 50-60% aqueous sulfuric acid demonstrate that the reaction is sharply acid-catalyzed. semanticscholar.orgacs.org A plot of the logarithm of the observed rate constant (log k) versus the Hammett acidity function (-H₀) yields a straight line with a slope of 1.32. semanticscholar.orgacs.org This strong dependence on acidity is characteristic of reactions where the protonation of the substrate is a key step in the mechanism. semanticscholar.org

The rate of the reaction is significantly influenced by the concentration of the acid, as shown in the table below, which summarizes the rate constants for the dehydration in various concentrations of sulfuric acid in a 5% ethanol-water solution.

| % H₂SO₄ | -H₀ | k (sec⁻¹) x 10⁵ |

| 51.5 | 3.44 | 2.58 |

| 54.8 | 3.80 | 8.22 |

| 58.3 | 4.24 | 33.3 |

| 60.5 | 4.54 | 82.5 |

| This table presents the rate constants (k) for the acid-catalyzed dehydration of 1,2-diphenylethanol at various sulfuric acid concentrations and corresponding Hammett acidity function (H₀) values. semanticscholar.org |

The mechanism of the dehydration proceeds through the formation of a 1,2-diphenylethyl cation. semanticscholar.orgacs.org The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, forming an alkyloxonium ion. libretexts.orgquizlet.com This ion is an excellent leaving group, and its departure as a water molecule results in the formation of a carbocation intermediate. libretexts.orglibretexts.org

Strong evidence for the reversible formation of this carbocation intermediate comes from stereochemical studies. When optically active 1,2-diphenylethanol is subjected to the reaction conditions, its racemization occurs 58 times more rapidly than its dehydration to stilbene. semanticscholar.orgacs.org This indicates that the carbocation is formed reversibly and has a sufficient lifetime to lose its stereochemical integrity before proceeding to the final product. semanticscholar.org The stability of this secondary benzylic carbocation is enhanced by the presence of the two phenyl groups.

The reaction pathway involves the rapid, reversible protonation of the alcohol and subsequent loss of water to form the carbocation. This is followed by the slower, rate-limiting deprotonation step. semanticscholar.org A base, which can be a water molecule or the conjugate base of the acid catalyst (HSO₄⁻), abstracts a proton from the carbon adjacent to the carbocation, leading to the formation of the carbon-carbon double bond of stilbene. libretexts.org

Isotope labeling and kinetic isotope effect (KIE) studies provide further insight into the reaction mechanism. When the reaction is carried out in deuteriosulfuric acid (D₂SO₄), the dehydration rate is faster than in sulfuric acid. semanticscholar.orgacs.org More significantly, the dehydration of 2-deuterio-1,2-diphenylethanol (where a deuterium (B1214612) atom replaces a hydrogen on the carbon adjacent to the hydroxyl-bearing carbon) is slower than that of the non-deuterated compound. semanticscholar.orgacs.org

| Compound | kH/kD |

| 2-deuterio-1,2-diphenylethanol | 1.83 |

| This table shows the kinetic isotope effect for the dehydration of 2-deuterio-1,2-diphenylethanol, supporting proton loss as the rate-determining step. semanticscholar.org |

Formation of 2-Bromo-1,2-diphenylethanol and Subsequent Reactions

2-Bromo-1,2-diphenylethanol, a halohydrin, can be synthesized from diphenylethylene (stilbene). This process involves the electrophilic addition of a halogen and a hydroxyl group across the double bond.

The formation of 2-bromo-1,2-diphenylethanol from diphenylethylene is achieved through the electrophilic addition of hypobromous acid (HOBr). chegg.com In practice, this is often accomplished by reacting the alkene with bromine (Br₂) in the presence of water. docbrown.info

The mechanism begins with the π electrons of the diphenylethylene double bond acting as a nucleophile, attacking a bromine molecule. libretexts.orgchemistrystudent.com The high electron density of the double bond induces a dipole in the Br-Br bond, making one bromine atom electrophilic. chemistrystudent.com This attack leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. Simultaneously, a bromide ion is displaced. docbrown.info

In the next step, a water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite the bromine bridge. Due to the high concentration of water compared to the bromide ion, this is the more probable pathway. docbrown.info This nucleophilic attack opens the three-membered ring. A final deprotonation step, where another water molecule removes a proton from the newly added oxygen, yields the neutral product, 2-bromo-1,2-diphenylethanol. docbrown.info

Stereochemical Outcome and Diastereomeric Product Distribution (threo/erythro)

The stereochemical outcome of reactions involving the 1,2-diphenylethanol scaffold is highly dependent on the reaction mechanism and conditions, often resulting in a mixture of diastereomeric products, designated as threo and erythro. The distribution of these isomers provides crucial insights into the transition states and intermediates of the reaction.

In the acid-catalyzed ethanolysis of trans-2,3-diphenyloxirane, which proceeds through a carbocation-like intermediate, the reaction yields both the retained (threo-2-ethoxy-1,2-diphenylethanol) and the inverted (erythro-2-ethoxy-1,2-diphenylethanol) products. The ratio of these diastereomers is sensitive to reaction conditions such as temperature and solvent. For instance, increasing the reaction temperature tends to favor the formation of the retained threo product. This suggests the presence of concurrent reaction pathways: one leading to the inverted product via a direct nucleophilic attack on the protonated epoxide, and another proceeding through an intermediate with significant carbonium-ion character that results in the retained product. oup.com

The dehydrohalogenation of 1,2-diphenyl-halosulphones also demonstrates a strong dependence of the stereochemical course on the reaction conditions. In the elimination reactions of diastereoisomeric 1-chloro- and 1-bromo-1,2-diphenyl-2-p-tolylsulphonylethanes, the erythro-isomers consistently undergo anti-elimination regardless of the base-solvent system employed. rsc.org However, the threo-isomers exhibit more complex behavior. With anionic bases, the proportion of syn-elimination increases with the strength of the base, indicating a competition between different elimination pathways (e.g., E2 and E1cb). rsc.org

The formation of halohydrins, such as 2-bromo-1,2-diphenylethanol from the reaction of an alkene like E-1,2-diphenylethylene with a bromine source and water, also leads to specific diastereomeric products. The mechanism involves the formation of a charged intermediate, and the subsequent nucleophilic attack determines the final stereochemistry, resulting in a pair of threo or erythro enantiomers. ma.edu The properties of these diastereomers, such as melting points, differ, allowing for their identification. ma.edu

| Reactant | Reagents/Conditions | Products | Diastereomeric Distribution (threo/erythro) | Reference |

|---|---|---|---|---|

| trans-2,3-Diphenyloxirane | Acid-catalyzed ethanolysis | 2-Ethoxy-1,2-diphenylethanol | Ratio varies with temperature and co-solvent; higher temp favors threo (retention). | oup.com |

| erythro-1-Bromo-1,2-diphenyl-2-p-tolylsulphonylethane | Various base-solvent pairs | Stilbene derivative | Exclusively anti-elimination. | rsc.org |

| threo-1-Bromo-1,2-diphenyl-2-p-tolylsulphonylethane | Anionic bases | Stilbene derivative | Follows both syn and anti pathways; syn-component increases with base strength. | rsc.org |

| E-1,2-Diphenylethylene (trans-Stilbene) | N-Bromosuccinimide, DMSO, H₂O | 2-Bromo-1,2-diphenylethanol | Forms a specific diastereomeric pair (threo or erythro). | ma.edu |

Epoxide Formation Mechanisms from Halohydrins

The transformation of halohydrins, such as 2-bromo-1,2-diphenylethanol, into epoxides like trans-stilbene (B89595) oxide is a classic example of an intramolecular Williamson ether synthesis. chemicalforums.com This reaction proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism. organicchemistrytutor.comyoutube.com

The mechanism involves two key steps:

Deprotonation: A base removes the acidic proton from the hydroxyl group of the halohydrin, forming an alkoxide ion. masterorganicchemistry.com This step is a rapid and reversible acid-base reaction. yale.edu

Intramolecular SN2 Attack: The newly formed alkoxide, acting as an internal nucleophile, attacks the adjacent carbon atom that bears the halogen (the electrophilic center). This nucleophilic attack displaces the halide ion (the leaving group) and results in the formation of a three-membered epoxide ring. youtube.commasterorganicchemistry.com

The stereochemistry of this reaction is highly specific and is a critical aspect of the mechanism. For the SN2 reaction to occur, the nucleophilic alkoxide and the leaving group (halide) must be in an anti-periplanar conformation. yale.edu This arrangement allows for a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of configuration at the electrophilic carbon. masterorganicchemistry.com If the molecule is conformationally restricted (e.g., in a rigid ring system) and cannot achieve this anti-periplanar arrangement, the intramolecular SN2 reaction and subsequent epoxide formation will not occur. masterorganicchemistry.com In the case of acyclic halohydrins derived from stilbene, rotation around the central carbon-carbon bond allows the molecule to adopt the necessary conformation for the reaction to proceed.

Reaction Pathways in Biotransformations

Biotransformation is a metabolic process wherein enzymes modify chemical compounds. nih.gov While specific studies on (s)-1,2-diphenylethanol are limited, the reaction pathways can be inferred from research on structurally similar compounds like 1-phenylethanol (B42297) and 2-phenylethanol (B73330). These biotransformations are typically categorized into Phase I and Phase II reactions. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups and are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For a compound like 1,2-diphenylethanol, plausible Phase I pathways include:

Oxidation: The alcohol group can be oxidized. For example, the biotransformation of 2-phenylethanol can be influenced by the oxidation of ethanol (B145695) in yeast-catalyzed systems. nih.gov This suggests that alcohol dehydrogenases could potentially oxidize 1,2-diphenylethanol to the corresponding ketone, 1,2-diphenylethanone (deoxybenzoin).

Hydroxylation: Enzymes, particularly from microorganisms like fungi (Aspergillus niger), can hydroxylate aromatic rings. biotechnologia-journal.orgbibliotekanauki.pl In the context of 1,2-diphenylethanol, this would involve the addition of a hydroxyl group to one or both of the phenyl rings, producing phenolic derivatives like tyrosol and hydroxytyrosol (B1673988) from 2-phenylethanol. bibliotekanauki.pl

Reduction: Chiral alcohols are often produced via the enzymatic reduction of prochiral ketones. The biotransformation of acetophenone (B1666503) to optically pure (R)- and (S)-1-phenylethanol using various microorganisms, including cyanobacteria, is well-documented. biotechnologia-journal.orgbibliotekanauki.pl This indicates that the reverse reaction, the reduction of deoxybenzoin, could be a pathway to form 1,2-diphenylethanol in a biological system.

Phase II Reactions: These pathways involve the conjugation of the parent molecule or its Phase I metabolites with endogenous hydrophilic molecules to facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and methylation. nih.gov A molecule like 1,2-diphenylethanol, possessing a hydroxyl group, could directly enter Phase II by forming a glucuronide or sulfate (B86663) conjugate.

| Substrate | Biocatalyst/Enzyme System | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| Acetophenone | Cyanobacteria (e.g., Leptolyngbya foveolarum) | Asymmetric Reduction | (S)-1-Phenylethanol | bibliotekanauki.pl |

| 2-Phenylethanol | Spores of Aspergillus niger | Aromatic Hydroxylation | Tyrosol, Hydroxytyrosol | biotechnologia-journal.orgbibliotekanauki.pl |

| L-Phenylalanine | Active dry yeast (in the presence of ethanol) | Multi-step (Ehrlich pathway) | 2-Phenylethanol | nih.gov |

| Butanal | Pyruvate decarboxylase & Butanediol dehydrogenase | Enzymatic Cascade (Ligation & Reduction) | (4S,5S)-Octanediol | fz-juelich.de |

Computational and Spectroscopic Characterization of 1,2 Diphenylethanol Derivatives

Crystal Structure Analysis of Amino-1,2-Diphenylethanol Isomers

X-ray crystallography is a powerful tool for the unambiguous determination of the solid-state structure of molecules. Analysis of the crystal structures of amino-1,2-diphenylethanol isomers reveals intricate networks of non-covalent interactions that dictate their molecular packing and aggregation in the crystalline state.

In the crystal structure of racemic cis-2-amino-1,2-diphenylethanol, the primary organizing force is the intermolecular O—H⋯N hydrogen bond. pdx.eduresearchgate.net This interaction links enantiomeric pairs, with the hydroxyl group of one molecule donating a hydrogen to the amino group of an adjacent molecule. This specific hydrogen bonding pattern results in the formation of chiral 2₁-helical columnar structures that extend along the b-axis of the crystal lattice. pdx.eduresearchgate.net The (1S,2R) and (1R,2S) enantiomers independently form left- and right-handed helices, respectively. pdx.eduresearchgate.net

Similarly, in a diastereomeric salt formed between (1S,2R)-2-amino-1,2-diphenylethanol and (S)-aspartic acid, extensive hydrogen bonding is observed. The aspartate anions are linked by N—H⋯O hydrogen bonds to form a helical chain, which is then connected to the amino-alcohol cations through additional O—H⋯O and N—H⋯O hydrogen bonds, creating layered structures. chemicalbook.com

| Interaction | Donor-Acceptor Distance (Å) | Reference |

|---|---|---|

| O—H⋯N | 2.7977 (16) | pdx.eduresearchgate.net |

CH/π interactions are a recognized stabilizing force in molecular structures, arising from the interaction between a partially positive hydrogen atom and the negative π-face of an aromatic ring. ubbcluj.ro The strength of these interactions is influenced by the electronic nature of the aromatic system and the polarization of the C-H bond. ubbcluj.ro In the crystal structure of cis-2-amino-1,2-diphenylethanol, these interactions form slabs parallel to the ab plane. researchgate.net

| Interaction Type | Description | Significance | Reference |

|---|---|---|---|

| C—H/π | Interaction between a C-H bond and the π-electron cloud of a phenyl ring. | Consolidates hydrophobic columns in the crystal structure. | researchgate.net |

| N—H/π | Interaction between an N-H bond of the amino group and a phenyl ring. | Contributes to the formation of layered supramolecular structures. | researchgate.net |

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. jstar-research.comresearchgate.net

For 1,2-diphenylethanol (B1347050) derivatives, DFT calculations can predict the most stable conformations by optimizing the molecular geometry. These calculations can provide key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in determining electronic properties. scielo.org.mx The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netscielo.org.mx A large HOMO-LUMO gap implies high stability. researchgate.net These computational predictions are invaluable for complementing and interpreting experimental data. nih.gov

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Spectroscopic Studies (NMR, IR, UV/Vis, EPR) in Ligand and Complex Characterization

A suite of spectroscopic techniques is essential for the detailed characterization of (s)-1,2-diphenylethanol and its derivatives, both as free ligands and within metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure in solution. ¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For instance, in (1R,2S)-2-amino-1,2-diphenylethanol, the protons attached to the carbon atoms bearing the hydroxyl and amino groups (CH-OH and CH-NH₂) appear at distinct chemical shifts, and their coupling provides information about their relative stereochemistry. chemicalbook.com The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. rsc.org

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.23 |

| Aromatic Protons | 7.18 |

| CH-OH | 4.71 |

| CH-NH₂ | 4.12 |

| OH, NH₂ | 1.90 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. tanta.edu.eglibretexts.org In 1,2-diphenylethanol derivatives, key absorptions include a broad band for the O-H stretching vibration of the alcohol group (typically around 3600-3200 cm⁻¹), N-H stretching vibrations for amino derivatives (around 3500-3300 cm⁻¹), C-H stretching for the aromatic rings (just above 3000 cm⁻¹) and aliphatic parts (just below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1600-1450 cm⁻¹). vscht.czmsu.edu

Ultraviolet-Visible (UV/Vis) Spectroscopy provides information about electronic transitions within a molecule. utoronto.ca The phenyl groups in 1,2-diphenylethanol derivatives act as chromophores. Benzene and its derivatives typically show a strong absorption band around 200 nm and a series of weaker, structured bands between 230-270 nm, which are associated with π → π* transitions of the aromatic ring. amazonaws.commsu.edu The position and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the phenyl rings and the solvent. amazonaws.com

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as transition metal complexes. nih.govnih.gov When a 1,2-diphenylethanol derivative acts as a ligand to a paramagnetic metal ion (e.g., Cu(II)), EPR spectroscopy can provide detailed information about the electronic structure of the metal center and its coordination environment. researchgate.net The spectrum is characterized by g-values and hyperfine coupling constants (A), which are sensitive to the geometry of the complex and the nature of the donor atoms. nih.govillinois.edu

| Parameter | Information Provided |

|---|---|

| g-values (gₓ, gᵧ, g₂) | Reflects the electronic environment and symmetry of the metal ion. |

| Hyperfine Coupling Constants (A) | Describes the interaction between the electron spin and the nuclear spin of the metal and ligand atoms. |

Chirality Determination Methods (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. nih.gov Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are mirror images of each other. This makes CD an excellent tool for determining the absolute configuration of a chiral molecule, often by comparing the experimental spectrum with that predicted by theoretical calculations (e.g., using Time-Dependent DFT). nih.govresearchgate.net

The CD spectrum is highly sensitive to the molecule's conformation. nih.gov For molecules like this compound, the observed Cotton effects (positive or negative CD bands) are directly related to its three-dimensional structure. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample, allowing for quantitative analysis of enantiomeric purity. nsf.gov This relationship can be established by creating a calibration curve where the CD amplitude at a specific wavelength is plotted against known ee values. nsf.gov